molecular formula C17H20N2O4S B6993649 N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide

Cat. No.: B6993649
M. Wt: 348.4 g/mol
InChI Key: YZOQAGUBNITSNW-UHFFFAOYSA-N
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Description

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core, a sulfonyl group, and a hept-6-ynamide chain, making it an interesting subject for chemical and biological research.

Properties

IUPAC Name

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-5-6-7-8-15(20)19-24(22,23)12-9-10-14-13(11-12)17(2,3)16(21)18-14/h1,9-11H,5-8H2,2-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOQAGUBNITSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)NC(=O)CCCCC#C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative reacts with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Hept-6-ynamide Chain: The final step involves the coupling of the sulfonylated indole with hept-6-ynoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]hept-6-ynamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

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